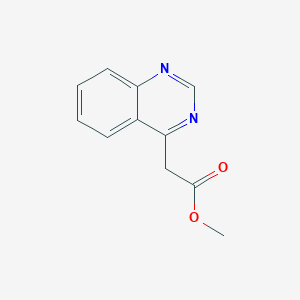

Methyl Quinazoline-4-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 2-quinazolin-4-ylacetate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)6-10-8-4-2-3-5-9(8)12-7-13-10/h2-5,7H,6H2,1H3 |

InChI Key |

CUARYWRSKRLIMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Quinazoline 4 Acetate

Classical Multi-Step Synthesis Approaches

The traditional synthesis of Methyl Quinazoline-4-acetate typically involves a sequential construction of the quinazoline (B50416) core followed by the introduction of the methyl ester functionality. These methods, while established, often require multiple steps and careful optimization of reaction conditions.

Condensation Reactions for Quinazoline Core Formation

The formation of the fundamental quinazoline ring system is a critical first step. Historically, this has been achieved through various condensation strategies. A common approach involves the reaction of an anthranilic acid derivative with a suitable one-carbon source. For instance, the Niementowski reaction, which utilizes formamide (B127407), is a classic method for creating the quinazolinone skeleton, a close relative and precursor to the quinazoline ring. frontiersin.org Another established method involves the reaction of 2-aminobenzonitriles with orthoesters. tandfonline.com

More specifically for quinazoline-4-carboxylic acid derivatives, a one-pot, three-component reaction has been described involving a (2-aminophenyl)-oxo-acetic acid sodium salt, ammonium (B1175870) acetate (B1210297), and a benzaldehyde (B42025) derivative. dergipark.org.trdergipark.org.tr This approach provides a direct route to the quinazoline-4-carboxylic acid core, which is the immediate precursor needed for the subsequent esterification step. The reaction of 2-aminoacetophenone (B1585202) with formamide has also been optimized to produce 4-methylquinazoline (B149083), demonstrating the versatility of condensation reactions in building the quinazoline framework. journalirjpac.com

Esterification Strategies for Introducing the Methyl Ester Moiety

Once the quinazoline-4-carboxylic acid is obtained, the final step is the esterification to yield this compound. The Fischer esterification is a widely used and straightforward method for this transformation. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). dergipark.org.tr

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). dergipark.org.tr This acyl chloride can then readily react with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534), to form the desired methyl ester. This two-step process can be advantageous when the direct Fischer esterification is sluggish or leads to side reactions.

Optimization of Reaction Conditions and Yields for Traditional Syntheses

The efficiency of classical quinazoline syntheses is highly dependent on the optimization of various reaction parameters. For the condensation step, factors such as the choice of catalyst, solvent, temperature, and reaction time play a crucial role in maximizing the yield of the quinazoline core. For example, in the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, a study found that using BF₃-Et₂O as a catalyst at 150°C for 6 hours resulted in an optimal yield of 86%. journalirjpac.com

Modern and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including quinazolines. These modern techniques aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Catalyst-Free and Environmentally Benign Synthetic Protocols

A notable advancement in quinazoline synthesis is the development of catalyst-free methods. These reactions often utilize green solvents or solvent-free conditions, contributing to their environmental appeal. One such approach describes the synthesis of quinazoline derivatives in a low-melting mixture of maltose, dimethylurea (DMU), and NH₄Cl, which serves as an inexpensive, non-toxic, and biodegradable reaction medium. rsc.orgscispace.com Another catalyst-free method employs ionic liquids as a green and recyclable solvent for the synthesis of quinazoline derivatives in high yields. researchgate.net

Furthermore, visible-light-promoted synthesis of quinazolinones has been reported, which proceeds at room temperature without the need for a photocatalyst, using molecular oxygen as a clean oxidant. rsc.org Ultrasound irradiation has also been explored as a green and efficient method for the one-pot synthesis of quinazoline derivatives under solvent and catalyst-free conditions, leading to significantly reduced reaction times and high yields. nih.gov

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of quinazolines. frontiersin.orgbeilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating methods. frontiersin.orgacs.org

Several studies have demonstrated the successful application of microwave energy in the synthesis of various quinazoline derivatives. bohrium.comrsc.org For instance, a microwave-assisted protocol for the synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines has been developed, which proceeds in a DMSO/H₂O mixture without any catalyst or base. acs.org This method is suitable for creating a library of diverse quinazolinone structures. The accelerated reaction kinetics under microwave irradiation are attributed to the efficient and uniform heating of the reaction mixture, which often leads to cleaner reactions with fewer side products. beilstein-journals.org

Flow Chemistry Approaches for Continuous Production of this compound

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages such as enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand production. researchgate.netbeilstein-journals.org These principles are applicable to the synthesis of quinazoline scaffolds, including this compound. The use of flow chemistry can lead to accelerated reaction times and increased yields for quinazolinone derivatives compared to traditional batch methods. organic-chemistry.org

Flow systems are particularly effective for managing highly exothermic reactions, which are common in heterocyclic synthesis, due to the high surface-area-to-volume ratio in microreactors that allows for rapid heat dissipation. researchgate.net Researchers have successfully applied flow chemistry to the entire sequence of synthesis, purification, and biological assay, dramatically reducing the cycle time from days to just one hour for discovering structure-activity relationships (SAR). akjournals.com

Specific applications relevant to quinazoline synthesis include:

Continuous Photoredox Coupling: Vertex reported the use of a continuous photoredox Csp³–Csp² coupling reaction to rapidly generate a series of alkyl-substituted quinazolines. akjournals.com

High-Temperature/Pressure Synthesis: AbbVie has utilized flow reactors at high temperatures (390 °C) and pressures (100 bar) to synthesize fused pyrimidinone and quinolone derivatives, demonstrating the ability to access harsh reaction conditions safely to drive difficult transformations. akjournals.com

Organometallic Reagent Formation: A versatile flow method for the in situ formation of functionalized organozinc reagents and their subsequent Negishi cross-coupling with aryl halides has been developed. researchgate.net This was instrumental in the synthesis of a highly functionalized quinazoline organozinc precursor for the drug Divarasib (GDC-6036), showcasing the power of flow chemistry in complex, multi-step syntheses. researchgate.net

The table below summarizes key parameters from a study on the continuous-flow retro-Diels–Alder reaction for preparing pyrimidinone derivatives, a related heterocyclic system, illustrating a typical optimization process in flow chemistry. beilstein-journals.org

Table 1: Optimization of Continuous-Flow Reaction Parameters for Pyrimidinone Synthesis beilstein-journals.org This table is based on data for a related heterocyclic synthesis and illustrates the principles applicable to this compound.

| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) |

|---|---|---|---|

| 1 | 200 | 10 | 52 |

| 2 | 210 | 10 | 65 |

| 3 | 220 | 10 | 78 |

| 4 | 230 | 10 | 86 |

| 5 | 240 | 10 | 86 |

Solid-Phase Synthesis Adaptations for High-Throughput Production

Solid-phase synthesis is a cornerstone of combinatorial chemistry and high-throughput screening, enabling the rapid generation of large libraries of compounds. nih.gov This methodology has been successfully adapted for the synthesis of various quinazoline and quinazolinone derivatives, which would be applicable for producing analogues of this compound. nih.govnih.gov The core principle involves anchoring a starting material to a solid support (polymeric resin), performing a series of reactions in solution, and then cleaving the final product from the support. google.com

Key features of solid-phase quinazoline synthesis include:

Use of Versatile Scaffolds: Anthranilates are frequently used as versatile synthons, providing access to a diverse range of fused heterocyclic systems, including quinazolin-4-ones. nih.gov

Mild Reaction Conditions: Efficient solid-phase routes have been developed that proceed under mild conditions, which increases the diversity of accessible derivatives by tolerating a wider range of functional groups. nih.gov For instance, a solid-phase synthesis of thiazolo[2,3,b]quinazolines was developed using resin-bound 2-amino-terephthalamic acid, with all steps completed under mild conditions, preventing side reactions and leading to high yields of the crude products. nih.gov

The design of experiment (DoE) methodology has been applied to optimize these solid-phase syntheses, exploring variables such as different carriers (e.g., Al₂O₃, SiO₂), reaction times, and temperatures to maximize yield and purity. derpharmachemica.com

Table 2: Comparison of Solid Supports in Microwave-Assisted Quinazolinone Synthesis derpharmachemica.com Illustrates the optimization process for solid-phase synthesis of a related quinazolinone.

| Solid Support | Weight Equiv. | Time (min) | Yield (%) |

|---|---|---|---|

| Al₂O₃ | 1.5 | 10 | 85 |

| SiO₂ | 1.5 | 10 | 80 |

| None | - | 10 | 40 |

Exploration of Novel Precursors and Divergent Reaction Pathways

The development of novel synthetic routes using unconventional precursors and divergent pathways allows for the creation of diverse molecular architectures from a common intermediate. arabjchem.org For the quinazoline core, several innovative strategies have been reported.

Oxidative Cyclization of Isatins: A divergent synthesis has been developed where isatins undergo a tert-butyl hydroperoxide/K₃PO₄-promoted oxidative cyclization at room temperature, providing access to both quinazolin-4(3H)-ones and tryptanthrins. researchgate.netmdpi.com

Three-Component Reactions with Hydrolyzed Isatin (B1672199): A one-pot, three-component condensation of hydrolyzed isatin ((2-amino-phenyl)-oxo-acetic acid), an aldehyde (e.g., 4-chlorobenzaldehyde), and ammonium acetate has been used to synthesize 2-substituted-quinazoline-4-carboxylic acids. dergipark.org.tr This method provides direct access to the quinazoline-4-carboxylate scaffold central to this compound.

Oxidative Olefin Bond Cleavage: A metal-free, sustainable approach involves the reaction of o-aminobenzamides with styrenes. mdpi.com In this process, the styrene (B11656) is first oxidized in situ to the corresponding aldehyde, which then undergoes a condensation-cyclization reaction with the o-aminobenzamide to form the quinazolin-4(3H)-one ring. mdpi.com

Metal-Free Build/Couple/Pair Strategy: A stereo-divergent "build/couple/pair" strategy has been reported that allows access to a unique collection of complex fused quinazoline scaffolds with complete diastereocontrol. arabjchem.org This cascade approach connects Mannich and aza-Michael addition reactions, demonstrating a high degree of synthetic elegance and efficiency. arabjchem.org

2-Aminobenzophenones with Aldehydes and Ammonia (B1221849): The condensation reaction of 2-aminobenzophenones with various aldehydes and ammonia (often from ammonium acetate) is a well-established method for synthesizing quinazoline derivatives. dergipark.org.trfrontiersin.org

Table 3: Examples of Novel Precursors for Quinazoline Synthesis

| Precursor(s) | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Aminobenzamides, Styrenes | TBHP (oxidant), metal-free | Quinazolin-4(3H)-ones | mdpi.com |

| Hydrolyzed Isatin, Aldehyde, NH₄OAc | One-pot three-component | Quinazoline-4-carboxylic acids | dergipark.org.tr |

| Isatins | t-BuOOH / K₃PO₄ | Quinazolin-4(3H)-ones | researchgate.net |

| N-phenyl-benzimidamides, Polyoxymethylene | Transition-metal-free | Quinazoline derivatives | frontiersin.org |

Regioselectivity and Stereoselectivity in the Synthesis of this compound and its Chiral Analogues

Controlling the precise three-dimensional arrangement of atoms (stereoselectivity) and the position of substituents (regioselectivity) is critical in modern drug discovery and materials science.

Regioselectivity: The quinazoline ring presents multiple sites for substitution, and controlling the regioselectivity of reactions is a key synthetic challenge. Numerous studies have demonstrated that in nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dihaloquinazoline precursors, substitution occurs preferentially at the C4 position. mdpi.com This high regioselectivity is preserved across a wide range of nucleophiles (anilines, benzylamines, aliphatic amines) and reaction conditions. mdpi.com

More complex and elegant strategies have been developed to direct substitution to other positions. For example, a "sulfonyl group dance" on a 6,7-dimethoxyquinazoline (B1622564) core has been described. nih.gov In this process, reaction of a 2-chloro-4-sulfonylquinazoline with sodium azide (B81097) leads to initial substitution at C4. However, the resulting 4-azido group exists in equilibrium with a fused tetrazole ring. This tautomeric equilibrium directs the displaced sulfinate nucleofuge from the first step to replace the chloride at the C2 position, achieving a C2-regioselective modification that is otherwise challenging. nih.gov

Stereoselectivity: While this compound itself is not chiral, the synthesis of chiral analogues is highly relevant for biological applications. Stereoselectivity can be introduced through several methods:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The synthesis of chiral aziridine (B145994) analogues has been achieved using a quinazolin-4-one as a chiral auxiliary to direct the aziridination of an α,β-unsaturated system with excellent diastereoselectivity. psu.edu

Asymmetric Catalysis: Chiral catalysts can create a chiral environment that favors the formation of one stereoisomer over another. A highly atroposelective Negishi coupling was used to construct the key chiral axis between functionalized pyridine (B92270) and quinazoline moieties in the synthesis of the KRAS G12C inhibitor Divarasib (GDC-6036). researchgate.net This reaction employed a palladium catalyst with a chiral phosphine (B1218219) ligand ((R,R)-Chiraphite or a Walphos ligand) to achieve high atroposelectivity. researchgate.net Such catalytic systems are essential for producing enantiomerically pure chiral quinazoline derivatives.

Chemical Transformations and Derivatization Strategies of Methyl Quinazoline 4 Acetate

Modification of the Ester Moiety

The ester group in methyl quinazoline-4-acetate provides a reactive handle for diversification. Standard ester chemistry can be applied to generate a variety of derivatives, including different esters, carboxylic acids, amides, and hydrazides.

Transesterification is a fundamental process for altering the alcohol portion of the ester group, thereby modifying the compound's steric and electronic properties. This reaction typically involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, a related quinazoline (B50416) derivative, methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]acetate, has been successfully converted to its corresponding ethyl ester by refluxing in absolute ethanol (B145695) with potassium hydroxide (B78521). arkat-usa.org This demonstrates a viable pathway for creating a library of alkyl quinazoline-4-acetates from the parent methyl ester.

Table 1: Example of Transesterification on a Quinazoline Derivative

| Starting Material | Reagent | Product | Conditions | Reference |

| Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]acetate | Absolute Ethanol, Potassium Hydroxide | Ethyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]acetate | Reflux, 4h | arkat-usa.org |

The methyl ester of quinazoline-4-acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding quinazoline-4-acetic acid. This transformation is a critical step for subsequent derivatization, such as amidation. Studies on related compounds, like ethyl (2-phenyl-4-oxoquinazolin-3(4H)-yl)acetate, have shown that hydrolysis to the carboxylic acid can occur readily, sometimes even when attempting other reactions like amidation in hot glacial acetic acid. sapub.org The synthesis of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid, which is then converted to its ester derivatives, further highlights that the hydrolysis of the ester back to the carboxylic acid is a standard and reversible procedure. dergipark.org.tr

Table 2: General Scheme for Hydrolysis

| Starting Material | Reagents | Product | Conditions | Reference |

| This compound | Acid (e.g., HCl) or Base (e.g., NaOH), Water | Quinazoline-4-acetic acid | Heating | sapub.orgsmolecule.com |

The conversion of the ester moiety to amides and hydrazides is a key strategy for creating compounds that can be linked to peptides or used as building blocks in medicinal chemistry.

Hydrazide Formation: The reaction of a quinazoline methyl ester with hydrazine (B178648) hydrate (B1144303) is a direct and efficient method to produce the corresponding acetohydrazide. For example, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate is readily converted to α-[(4-oxoquinazolin-2-yl)thio]acetohydrazide by refluxing with hydrazine hydrate in ethanol. ekb.egepstem.net This reaction provides a versatile intermediate that can be further modified. epstem.netscirp.org

Amidation: While direct amidation of the ester can be challenging and may lead to hydrolysis, a more reliable two-step approach is commonly employed. sapub.org The ester is first hydrolyzed to quinazoline-4-acetic acid. The carboxylic acid is then activated, typically by converting it to the acid chloride using a reagent like thionyl chloride (SOCl₂). sapub.orgdergipark.org.tr This activated intermediate readily reacts with a wide range of primary or secondary amines to form the desired N-substituted acetamide (B32628) derivatives in high yield. sapub.orgdergipark.org.tr

Table 3: Synthesis of Hydrazides and Amides

| Reaction | Starting Material | Reagents | Intermediate/Product | Reference |

| Hydrazide Formation | Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | 1. Hydrazine Hydrate, Ethanol | α-[(4-oxoquinazolin-2-yl)thio]acetohydrazide | ekb.egepstem.net |

| Amide Formation | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | 1. SOCl₂ 2. Various Amines | 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride (Intermediate) N-substituted 2-(4-chloro-phenyl)-quinazoline-4-carboxamides | dergipark.org.tr |

Reactions at the Quinazoline Ring System

The bicyclic quinazoline core, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, can also undergo chemical modification, although its reactivity is influenced by the presence of the two nitrogen atoms.

The quinazoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS). The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is particularly resistant to electrophilic attack. wikipedia.orgjournalcsij.com Consequently, EAS occurs preferentially on the benzene ring. wikipedia.org The established order of reactivity for the positions on the benzene ring is 8 > 6 > 5 > 7. wikipedia.orgnih.gov

Nitration is the most well-documented EAS reaction for quinazoline. nih.gov Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. nih.gov The presence of the acetate (B1210297) group at position 4, being electron-withdrawing, would likely further deactivate the entire ring system to EAS but would not be expected to change the preferred positions of substitution on the benzenoid ring.

Table 4: Regioselectivity of Electrophilic Aromatic Substitution on Quinazoline

| Position | Reactivity Rank | Explanation | Reference |

| 8 | 1 | Most activated position on the benzene ring. | wikipedia.orgnih.gov |

| 6 | 2 | Second most activated position; site of nitration. | wikipedia.orgnih.gov |

| 5 | 3 | Less reactive than positions 6 and 8. | wikipedia.orgnih.gov |

| 7 | 4 | Less reactive than positions 5, 6, and 8. | wikipedia.orgnih.gov |

| 2 & 4 | 5 | Highly deactivated by pyrimidine nitrogens. | wikipedia.orgnih.gov |

While this compound itself is not typically a substrate for nucleophilic aromatic substitution (SₙAr) on the ring, its halogenated derivatives are highly reactive. Halogen atoms, particularly at the 2- and 4-positions, are readily displaced by nucleophiles. wikipedia.org Although the 4-position of our parent molecule is occupied, halogen substituents on the benzene ring can also participate in SₙAr reactions, especially if the ring is sufficiently activated.

Table 5: General Scheme for Nucleophilic Aromatic Substitution on a Halogenated Quinazoline Derivative

| Starting Material Example | Nucleophile | Product Example | Conditions | Reference |

| 2,4-Dichloroquinazoline | Primary or Secondary Amines (e.g., Anilines, Benzylamines) | 2-Chloro-4-aminoquinazoline derivatives | Various, including heat, microwave irradiation, or catalysis (e.g., DMAP) | mdpi.comchim.it |

| 5,7-Dinitroquinazoline-4-one | Methylamine | 5-Methylamino-7-nitroquinazolin-4-one | Not specified | strath.ac.uknih.gov |

Oxidations and Reductions of the Heterocyclic Ring System

The heterocyclic pyrimidine ring of the quinazoline system is susceptible to both oxidation and reduction, allowing for significant structural and electronic modifications. The specific reactivity depends on the reagents and conditions employed.

Oxidation: The oxidation of the quinazoline ring can lead to the formation of quinazolinone derivatives. For the parent quinazoline, treatment with hydrogen peroxide in a dilute aqueous acid at room temperature yields 3,4-dihydro-4-oxoquinazoline (quinazolin-4-one). mdpi.comnih.gov In alkaline media, potassium permanganate (B83412) can also effect a similar transformation to the 4-oxo derivative. mdpi.com Another approach involves the direct N-oxidation of the pyrimidine ring using reagents like m-chloroperbenzoic acid (mCPBA) to form quinazoline 3-oxides, which are versatile intermediates for further functionalization. mdpi.commdpi.com For a substrate like this compound, such oxidation would likely transform the pyrimidine part of the ring system, potentially yielding a quinazolin-4-one derivative while preserving the acetate group, although specific studies on this exact transformation are not extensively documented. The presence of the acetate group at the C4 position would likely be eliminated during the formation of a 4-oxo functionality. However, oxidation at the N3-position to an N-oxide should be a viable pathway.

Reduction: The pyrimidine ring of quinazoline can be selectively reduced. Catalytic hydrogenation, for instance, using a palladium catalyst, typically results in the absorption of one mole of hydrogen to yield a 3,4-dihydroquinazoline. mdpi.comscispace.com More potent reducing agents like sodium amalgam lead to the full reduction of the pyrimidine ring, affording a 1,2,3,4-tetrahydroquinazoline. mdpi.comscispace.com Similarly, complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also produce both 3,4-dihydro and 1,2,3,4-tetrahydroquinazolines. mdpi.com For this compound, these reduction methods would saturate the C3-N4 double bond, creating a more flexible, non-aromatic heterocyclic ring and converting the imine functionality into a secondary amine. The ester group on the side chain may also be susceptible to reduction by powerful agents like LiAlH₄.

Table 1: Representative Oxidation and Reduction Reactions of the Quinazoline Ring

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | H₂O₂ / aq. Acid | 3,4-Dihydro-4-oxoquinazoline | mdpi.comnih.gov |

| Oxidation | KMnO₄ / Alkaline medium | 3,4-Dihydro-4-oxoquinazoline | mdpi.com |

| Reduction | H₂ / Pd catalyst | 3,4-Dihydroquinazoline | mdpi.comscispace.com |

| Reduction | Na/Hg | 1,2,3,4-Tetrahydroquinazoline | mdpi.comscispace.com |

| Reduction | LiAlH₄ or NaBH₄ | 3,4-Dihydro/1,2,3,4-Tetrahydroquinazoline | mdpi.com |

This table summarizes general reactions for the quinazoline scaffold, which are considered applicable to the heterocyclic core of this compound.

Cycloaddition Reactions Involving the Quinazoline Double Bonds

The double bonds within the pyrimidine portion of the quinazoline nucleus can participate in cycloaddition reactions, providing a powerful route to complex, fused heterocyclic systems. These reactions leverage the diene or dienophilic character of the quinazoline ring.

One prominent example is the [3+2] cycloaddition reaction. This can be achieved using quinazoline 3-oxides as 1,3-dipole precursors. When reacted with various alkenes, such as methyl 3-methoxyacrylate or acrylonitrile, these N-oxides can form complex isoxazolidine-fused quinazolines. semanticscholar.org This strategy opens a pathway to novel polycyclic structures from precursors that could be derived from this compound via N-oxidation.

Another strategy involves [4+2] cycloadditions, or Diels-Alder reactions. For example, a 2,4-diphenylpyrimidine (B12087079) ortho-quinodimethane has been shown to react with dimethyl acetylenedicarboxylate (B1228247) to yield a substituted quinazoline-6,7-dicarboxylate. scispace.com While this example involves a highly activated system, it demonstrates the potential of the fused benzene-pyrimidine structure to act as a diene. For this compound, the C3-N4 double bond could potentially act as a dienophile, reacting with a suitable diene to construct a new six-membered ring fused to the pyrimidine moiety. Such reactions provide a robust method for building molecular complexity in a single step. mdpi.com

Table 2: Examples of Cycloaddition Reactions on the Quinazoline Scaffold

| Reaction Type | Quinazoline Precursor | Reactant | Product | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Quinazoline 3-oxide | Alkene (e.g., Acrylonitrile) | Isoxazolo-pyrrolo-quinazoline derivative | semanticscholar.org |

| [4+2] Cycloaddition | Pyrimidine ortho-quinodimethane | Alkyne (DMAD) | Quinazoline dicarboxylate derivative | scispace.com |

This table presents cycloaddition strategies applicable to the quinazoline core.

Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic and heteroaromatic rings. For the this compound scaffold, these reactions are primarily used to introduce substituents onto the benzene portion of the molecule, typically starting from a halogenated precursor (e.g., a bromo- or iodo-substituted quinazoline).

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds on the quinazoline framework. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halo-quinazoline with an organoboron reagent, such as an arylboronic acid. nih.govmdpi.com For instance, 6-bromo- or 8-bromo-quinazolinone derivatives readily undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ and a base (e.g., K₂CO₃ or Na₂CO₃) to yield aryl-substituted quinazolinones. mdpi.comrroij.commdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl groups onto the benzene ring of a hypothetical halo-substituted this compound.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a halo-quinazoline with a terminal alkyne, creating a C(sp²)-C(sp) bond. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst (CuI) and a base like triethylamine (B128534) (NEt₃). nih.govresearchgate.net This method has been successfully applied to 6-iodoquinazolinediones and 4-chloroquinazolines to introduce alkyne moieties, which can serve as handles for further derivatization or as key components of biologically active molecules. nih.govresearchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It enables the coupling of halo-quinazolines with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine. nih.govscienceopen.com The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., Xantphos, DavePhos) and a strong base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). nih.govrroij.comacs.org This allows for the precise installation of diverse amino groups at specific positions on the quinazoline's benzene ring.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Halo-Quinazoline Scaffolds

| Reaction | Catalyst/Ligand | Base | Substrate Example | Coupling Partner | Product Type | Reference(s) |

|---|---|---|---|---|---|---|

| Suzuki | Pd(dppf)Cl₂ | Na₂CO₃ | 6-Bromoquinazoline | Arylboronic acid | 6-Arylquinazoline | rroij.commdpi.com |

| Sonogashira | Pd(PPh₃)₄ / CuI | NEt₃ | 4-Chloroquinazoline | Terminal alkyne | 4-Alkynylquinazoline | nih.govresearchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 6-Bromoquinazoline | Amine/Amide | 6-Aminoquinazoline | nih.govrroij.com |

This table summarizes conditions for key Pd-catalyzed reactions on halo-quinazolines, which are directly applicable for the derivatization of a halo-substituted this compound.

Copper-Catalyzed and Other Transition Metal-Mediated Functionalizations

While palladium catalysis is dominant, copper-based systems and other transition metals also offer unique and powerful methods for functionalizing the quinazoline scaffold.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-H functionalization, amination, and cyclization reactions. mdpi.comchim.it For example, copper(II) acetate can catalyze the reaction between 2-aminobenzaldehydes and phenacylazides to form functionalized quinazolines. mdpi.comnih.gov Copper salts like CuI have also been employed in tandem reactions to construct the quinazoline ring itself from precursors like 1-(2-bromophenyl)-methanamines and amidines. mdpi.com Furthermore, copper-catalyzed methods have been developed for the direct C-H benzylation of quinazolin-4(3H)-ones, demonstrating the potential for functionalizing the quinazoline core without pre-installed leaving groups. rsc.org A copper-catalyzed cascade reaction of 2-halobenzamides with nitriles provides another efficient route to the quinazolinone core. chim.it

Other Transition Metals: Iron and cobalt have also emerged as effective catalysts for quinazoline synthesis and functionalization. For instance, ferrous chloride (FeCl₂) has been used to catalyze the synthesis of 2,4-disubstituted quinazolines from 2-alkylamino benzonitriles. arabjchem.org Cobalt complexes can catalyze [4+2] cycloaddition reactions of imines with dioxazolones to produce quinazoline derivatives. mdpi.com These alternative metals provide complementary reactivity to palladium and copper, expanding the toolbox for modifying the quinazoline scaffold.

Table 4: Copper- and Other Metal-Catalyzed Functionalizations Relevant to Quinazolines

| Metal | Reaction Type | Substrate(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| Copper | Cascade Reaction | 2-Halobenzamide + Nitrile | Quinazolinone | chim.it |

| Copper | Oxidative Cyclization | 2-Aminobenzaldehyde (B1207257) + Phenacylazide | Quinazoline | mdpi.comnih.gov |

| Copper | C-H Benzylation | Quinazolin-4(3H)-one + N-Tosylhydrazone | C-H Benzylated Quinazolinone | rsc.org |

| Iron | C(sp³)-H Oxidation/Cyclization | 2-Alkylamino benzonitrile | 2,4-Disubstituted quinazoline | arabjchem.org |

| Cobalt | [4+2] Cycloaddition | Imine + Dioxazolone | Quinazoline | mdpi.com |

This table showcases the utility of various transition metals in the synthesis and functionalization of the quinazoline ring system.

Design and Synthesis of Libraries and Analogues Based on the this compound Scaffold

The this compound scaffold is a valuable starting point for the construction of chemical libraries for drug discovery and chemical biology. Its structure contains multiple points for diversification: the benzene ring, the pyrimidine ring, and the acetate side chain.

Research has focused on creating libraries of quinazolinone derivatives, which are oxidized forms of the quinazoline ring. A common strategy involves synthesizing a series of (2-mercapto-4-oxo-quinazolin-3(4H)-yl)acetic acids and then diversifying the structure by forming a variety of amides at the terminus of the acetic acid side chain. mdpi.com This approach has been used to generate libraries of potential quorum sensing inhibitors. mdpi.com

Another powerful approach for library generation is through the functionalization of a halogenated scaffold using the cross-coupling reactions described in section 3.3. Starting with a common intermediate, such as a 6-bromo- or 7-bromo-quinazoline derivative, a multitude of aryl, heteroaryl, alkynyl, and amino groups can be introduced in a parallel synthesis format. For example, libraries of PI3K/HDAC inhibitors have been created by applying Sonogashira and amination reactions to a 5-bromo-quinazolinone core. nih.gov

The synthesis of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring has also been reported for developing potent aldose reductase inhibitors. researchgate.net These strategies typically involve building the quinazolinone ring and then modifying substituents at the N3 position and on the exocyclic acetic acid moiety.

The general workflow for creating a library based on the this compound scaffold would involve:

Optional halogenation of the benzene ring to enable cross-coupling.

Diversification of the benzene ring via Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Amide coupling of the resulting acid with a diverse panel of amines to create a library of amides.

This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. arabjchem.org

Table 5: Strategies for Library Synthesis Based on Quinazoline Acetic Acid Scaffolds

| Diversification Point | Synthetic Strategy | Example Reaction | Purpose/Application | Reference(s) |

|---|---|---|---|---|

| Acetic Acid Side Chain | Amide Coupling | Carboxylic acid + Amine + Coupling Agent (HATU) | Explore SAR of terminal group | mdpi.com |

| Benzene Ring (C5/C6/C7/C8) | Pd-Catalyzed Cross-Coupling | Bromo-quinazoline + Boronic Acid (Suzuki) | Introduce aryl/heteroaryl diversity | rroij.comnih.gov |

| N3-Position (on quinazolinone) | Alkylation/Arylation | N-H of quinazolinone + Alkyl/Aryl Halide | Modulate properties and biological activity | researchgate.net |

| C2-Position | Nucleophilic Substitution | 2-Thiol + Electrophile (e.g., bromoacetic acid) | Build the acetic acid side chain | mdpi.com |

Reactivity and Mechanistic Studies of Methyl Quinazoline 4 Acetate

Kinetic Investigations of Key Transformations Involving Methyl Quinazoline-4-acetate

The hydrolysis of the ester functional group in this compound is a key transformation. Generally, the alkaline hydrolysis of esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org Under pseudo-first-order conditions where the concentration of the hydroxide ion is in large excess, the rate constant can be determined by monitoring the degradation of the ester over time. chemrxiv.orgyoutube.com

A study on the alkaline hydrolysis of 2-substituted-3-(2'-hydroxybenzalamino)quinazolin-4(3H)-ones in a 70% dioxane-water mixture demonstrated that the reaction follows first-order kinetics with respect to both the substrate and the base. niscpr.res.in The investigation involved measuring rate coefficients at various temperatures to determine the enthalpies and entropies of activation, which are critical for elucidating the reaction mechanism. niscpr.res.in The proposed mechanism involves a rate-determining nucleophilic attack by a hydroxide ion on the exocyclic azomethine group, facilitated by the electron-deficient nature of the quinazoline (B50416) ring system. niscpr.res.in Although this study focuses on a different substituent, the kinetic methodology and the influence of the quinazoline core are relevant for predicting the hydrolytic behavior of the acetate (B1210297) group in this compound.

Table 1: Activation Parameters for the Alkaline Hydrolysis of Substituted Quinazolin-4(3H)-ones Note: This data is for 2-methyl-3-(2'-hydroxybenzalamino)quinazolin-4(3H)-one (MHBQ) and 2-phenyl-3-(2'-hydroxybenzalamino)quinazolin-4(3H)-one (PHBQ), serving as an example of kinetic analysis in this compound class.

| Compound | Temperature (K) | k x 10³ (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| MHBQ | 303 | 1.34 | 70.4 | -91.9 |

| 308 | 2.16 | |||

| 313 | 3.44 | |||

| 318 | 5.34 | |||

| PHBQ | 303 | 2.08 | 64.9 | -103.4 |

| 308 | 3.16 | |||

| 313 | 4.80 | |||

| 318 | 7.12 | |||

| Data sourced from a kinetic study on quinazolinone derivatives. niscpr.res.in |

Probing Reaction Mechanisms through Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms and bonds throughout a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with one of its isotopes (e.g., ¹⁴C for ¹²C, or ¹⁸O for ¹⁶O), researchers can track the fate of the labeled atom in the products, intermediates, and transition states.

Despite its utility, specific isotopic labeling studies involving this compound or closely related analogues are not prominently featured in the current body of scientific literature. Such studies would be invaluable for confirming, for example, the mechanism of hydrolysis of the acetate group by using H₂¹⁸O and analyzing the incorporation of the ¹⁸O label into the resulting carboxylic acid or alcohol. Similarly, labeling studies could elucidate rearrangement pathways or the mechanisms of cyclization reactions involving the quinazoline core.

Investigation of Solvent and Catalytic Effects on this compound Reactivity

Solvents and catalysts play a pivotal role in directing the course of chemical reactions, influencing reaction rates, yields, and selectivity. The reactivity of quinazoline derivatives is highly sensitive to these factors.

Solvent Effects: The choice of solvent can significantly impact the synthesis and reactions of quinazolines. In the synthesis of quinazolin-4-one derivatives, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to be highly effective, often providing the best yields compared to apolar solvents like toluene (B28343) or dioxane. nih.govresearchgate.netppublishing.org For example, in an iron(III)-chloride catalyzed synthesis of quinazolin-4-one, DMF gave a yield of 85%, whereas ethanol (B145695) and methanol (B129727) produced lower yields of 60-70%. ppublishing.org The ability of polar solvents to stabilize charged intermediates and transition states is often key to their success in these transformations.

Table 2: Effect of Solvent on the Yield of Quinazolin-4-one Synthesis

| Solvent | Yield (%) | Reference |

| Dimethylformamide (DMF) | 85 | ppublishing.org |

| Ethanol | 70 | ppublishing.org |

| Methanol | 60 | ppublishing.org |

| Dimethyl Sulfoxide (DMSO) | High | nih.gov |

| Toluene | Lower | nih.gov |

Catalytic Effects: A wide array of catalysts, both metal-based and metal-free, have been utilized to facilitate the synthesis and transformation of quinazolines.

Metal Catalysts: Transition metals such as copper, palladium, iron, and manganese are frequently employed. Copper(II) acetate has been used as an environmentally benign catalyst for the synthesis of quinazolin-4(3H)-ones via isocyanide insertion. acs.org This reaction proceeds under mild conditions and tolerates a broad range of substrates. acs.org Iron(III) chloride, acting as a Lewis acid, effectively catalyzes the ring closure in quinazolin-4-one synthesis by activating electrophilic centers. ppublishing.org Manganese catalysts have been explored for acceptorless dehydrogenative coupling reactions to form quinazolines. nih.gov

Non-Metal Catalysts: Metal-free catalytic systems offer sustainable alternatives. Hydrogen peroxide (H₂O₂) has been used as a green oxidant in conjunction with DMSO for the synthesis of quinazolin-4(3H)-ones. acs.org Iodine has also been reported as an effective catalyst for constructing quinazoline derivatives. nih.gov These catalysts often promote oxidative cyclization pathways to generate the aromatic quinazoline core. nih.govacs.org

The reactivity of this compound in various transformations would undoubtedly be influenced by similar catalytic and solvent effects, with the appropriate choice being crucial for achieving desired outcomes.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the electronic properties of molecules. Density Functional Theory (DFT) and other quantum-chemical methods are increasingly applied to the study of quinazoline chemistry.

For instance, DFT calculations have been used to substantiate a proposed reaction mechanism for the synthesis of quinazolin-4(3H)-ones, providing theoretical support for the experimentally observed pathway. researchgate.net In another study, semiempirical calculations using the AM1 method were performed on (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate, a compound featuring a similar exocyclic double bond and acetate group at the 4-position. mdpi.com These calculations were used to determine the relative stability of different possible tautomeric forms, concluding that the form with an intramolecular N-H---O=C hydrogen bond is the most energetically favorable in both the crystalline state and in solution. mdpi.com Such computational approaches could be directly applied to this compound to study its tautomeric equilibria, predict its reactivity at different sites, and model the energy profiles of its potential reaction pathways.

Advanced Spectroscopic and Structural Elucidation of Methyl Quinazoline 4 Acetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For quinazoline (B50416) derivatives, advanced NMR techniques provide deep insights into not only the basic structure but also the dynamic conformational properties of the molecule.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of Methyl Quinazoline-4-acetate. slideshare.netprinceton.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings through two to three bonds. princeton.eduyoutube.com For this compound, COSY spectra would map the correlations between adjacent aromatic protons on the benzene (B151609) portion of the quinazoline ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.eduresearchgate.net It is used to definitively assign the carbon signals of the quinazoline core and the acetate (B1210297) moiety by linking them to their known proton resonances. For instance, the methylene (B1212753) protons of the acetate group would show a direct correlation to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. princeton.eduepfl.ch This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the methylene protons to the C4 carbon of the quinazoline ring and to the carbonyl carbon of the ester, thus confirming the connectivity of the acetate side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. slideshare.netresearchgate.net This technique is vital for determining stereochemistry and preferred conformations in solution. For derivatives of this compound with bulky substituents, NOESY can reveal steric relationships and conformational preferences. researchgate.net

| Technique | Type of Correlation | Information Yielded for this compound |

|---|---|---|

| COSY | ¹H-¹H (through 2-3 bonds) | Connectivity of aromatic protons on the quinazoline ring. |

| HSQC | ¹H-¹³C (through 1 bond) | Direct assignment of carbon atoms (e.g., CH₂, CH₃, aromatic CH). |

| HMBC | ¹H-¹³C (through 2-4 bonds) | Connectivity between the acetate moiety and the quinazoline C4 position. Assignment of quaternary carbons. |

| NOESY | ¹H-¹H (through space) | Conformational preferences and spatial relationships between the side chain and the ring system. |

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. copernicus.orgnih.gov In certain substituted quinazoline derivatives, rotation around single bonds, such as the bond connecting the quinazoline ring to a substituent, can be hindered. researchgate.netelsevierpure.com

Variable temperature (VT) NMR experiments can be used to study these dynamic processes. At low temperatures, where the interconversion is slow, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. nih.gov The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net For axially chiral 2-thioxo-3-(o-aryl)-quinazolin-4-ones, rotational barriers have been determined to be in the range of 112.7 to 140.8 kJ/mol, depending on the nature of the substituent. researchgate.net Similar studies on N-arylhydantoins show that the magnitude of these barriers is influenced by steric repulsion between substituents in the transition state. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule and their local chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other key peaks would include C=N and C=C stretching vibrations from the quinazoline ring (approx. 1500-1650 cm⁻¹) and C-H stretching vibrations. nih.gov Changes in the position of these bands can indicate involvement in intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. In a theoretical study of quinazoline derivatives, IR vibrational spectra were calculated using density functional theory (DFT) to understand changes in bonding upon photoexcitation. nih.gov For this compound, Raman spectroscopy could provide further details on the vibrations of the aromatic ring system.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Ester (C=O) | Stretching | 1735 - 1750 | Strong, sharp absorption. Position sensitive to conjugation and strain. |

| Quinazoline (C=N, C=C) | Ring Stretching | 1500 - 1650 | Multiple bands of varying intensity. |

| Ester (C-O) | Stretching | 1000 - 1300 | Two distinct bands for C-O-C asymmetric and symmetric stretching. |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to weak intensity. |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Associated with the acetate methylene and methyl groups. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Metabolite Identification (pre-clinical)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and its metabolites. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula of a molecule. nih.govsemanticscholar.org For this compound, HRMS would confirm its molecular formula (C₁₁H₁₀N₂O₂). In pre-clinical drug metabolism studies, this accuracy is critical for identifying potential metabolites, which often involve the addition or subtraction of specific atoms (e.g., +O for hydroxylation, -CH₂ for demethylation). chromatographyonline.comjournalofappliedbioanalysis.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.govmdpi.com This provides detailed structural information. soton.ac.uk The fragmentation pattern of protonated this compound would reveal characteristic losses, such as the loss of the methoxy (B1213986) group or the entire acetate side chain, helping to confirm the structure. A liquid chromatography-mass spectrometry (LC-MS/MS) approach is often used in metabolomics to identify the biochemical pathways affected by quinazoline derivatives in biological systems. nih.gov The fragmentation behavior is highly dependent on the molecular structure, and computational methods like Density Functional Theory (DFT) can be used to predict and understand these dissociation pathways. soton.ac.uk

Single Crystal X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Single crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles. For a 2-methylquinazolin-4(3H)-one derivative, X-ray analysis revealed a planar quinazolinium moiety. nih.gov

The analysis of the crystal structure of a derivative of this compound would provide an exact picture of its molecular conformation. Furthermore, the crystal packing reveals how individual molecules interact with each other. mdpi.com These intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯Cl interactions in a hydrochloride salt) or π-π stacking of the aromatic rings, are crucial for understanding the solid-state properties of the material. nih.govnih.gov In some dihydro-1H-quinazolin-4-one structures, the conformation of the dihydropyrimidine (B8664642) ring has been described as a "sofa" conformation, with dimerization occurring through N–H⋯O hydrogen bonding. researchgate.net

Circular Dichroism Spectroscopy for Chiral Derivatives and Absolute Configuration Assignment (if applicable)

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. mtoz-biolabs.com This method is only applicable if this compound is modified to contain a stereocenter, creating a chiral derivative. CD spectroscopy measures the differential absorption of left and right circularly polarized light. biotools.us

For a chiral quinazoline derivative, the experimental CD spectrum provides a unique fingerprint of its stereochemistry. The absolute configuration (R or S) can be determined by comparing the experimental spectrum with a theoretical spectrum generated through quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). semanticscholar.orgresearchgate.net This combined experimental and computational approach has become a reliable method for assigning the absolute configuration of chiral molecules in solution, avoiding the need for crystallization which is required for X-ray analysis. biotools.usspectroscopyeurope.com For example, the absolute configurations of new quinazoline-containing diketopiperazines were successfully determined using a combination of NMR, Marfey's method, and a comparison of experimental and computed electronic circular dichroism (ECD) spectra. semanticscholar.org

Biological Activity and Mechanistic Investigations of Methyl Quinazoline 4 Acetate

In Vitro Biological Screening and Assay Development

No specific in vitro biological screening data or developed assays for Methyl Quinazoline-4-acetate have been reported in the reviewed scientific literature.

Enzyme Inhibition and Activation Studies

There are no available studies detailing the inhibitory or activation effects of this compound on any specific enzymes. While numerous quinazoline (B50416) derivatives have been identified as potent enzyme inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase (PARP), and Tyrosinase, no such data exists specifically for this compound. nih.govnih.gov

Receptor Binding and Ligand Displacement Assays

Information regarding the receptor binding profile of this compound is not present in the available literature. Consequently, no ligand displacement assays involving this specific compound have been described. Some quinazoline derivatives have been explored as antagonists for receptors like the adenosine (B11128) receptor, but this has not been extended to this compound. nih.gov

Cellular Target Engagement and Occupancy Assays

There is no published research on the cellular target engagement or occupancy of this compound. Such studies are crucial for understanding the mechanism of action of a compound within a cellular context, but they have not been conducted or reported for this specific molecule.

Cell-Based Mechanistic Studies

Mechanistic studies in cell-based models for this compound are absent from the scientific literature.

Modulation of Intracellular Signaling Pathways and Kinase Cascades

There is no evidence to suggest that this compound modulates any specific intracellular signaling pathways or kinase cascades. The effects of many quinazoline derivatives on signaling pathways are well-documented, particularly in the context of cancer research, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Investigation of Effects on Cellular Proliferation, Viability, and Senescence

No studies have been published that investigate the effects of this compound on cellular proliferation, viability, or senescence in any cell line. While the antiproliferative effects of various substituted quinazolines are a major area of research, this specific compound remains uninvestigated in this regard. nih.govsemanticscholar.org

Elucidation of Apoptosis or Cell Cycle Arrest Mechanisms

Following extensive database searches, no specific studies elucidating the mechanisms of apoptosis or cell cycle arrest induced by this compound were identified. Research on structurally related quinazoline derivatives has shown that this class of compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, some quinazolinone derivatives have been reported to induce cell cycle arrest at the G2/M phase and trigger apoptosis through pathways dependent on reactive oxygen species (ROS). However, specific mechanistic data for this compound is not available in the reviewed literature.

Analysis of Autophagy Induction or Inhibition Pathways

There is currently no available scientific literature detailing the analysis of autophagy induction or inhibition pathways specifically related to this compound. Studies on other novel quinazolinone derivatives have indicated that they can induce autophagy in conjunction with apoptosis in cancer cells, sometimes mediated by cytochrome c. One study on a novel quinazolinone derivative, MJ-33, in 5FU-resistant colorectal cancer cells, showed induction of autophagy-associated apoptosis mediated by the AKT/mTOR pathway. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Global Gene Expression (Transcriptomics) and Proteomic Profiling

No studies reporting on the global gene expression (transcriptomics) or proteomic profiling of cells treated with this compound were found in the public domain. Such studies are crucial for understanding the broad cellular effects of a compound and for identifying potential molecular targets and pathways. While transcriptomic and proteomic analyses have been performed for other drugs and compounds to understand their mechanisms of action, this specific information is not available for this compound.

Target Identification and Validation Strategies

Affinity Proteomics and Chemical Probe-Based Approaches

There are no published studies that have utilized affinity proteomics or chemical probe-based approaches to identify the molecular targets of this compound. These methods are powerful tools for target deconvolution of small molecules. Affinity-based protein profiling (ABPP) has been successfully used to identify targets for other quinazoline derivatives, such as identifying β-ketoacyl-ACP-synthase II (FabF) as a target for an antibacterial quinazoline compound. However, similar research has not been conducted for this compound.

Genetic Knockdown/Knockout and CRISPR/Cas9 Studies for Target Confirmation

The scientific literature lacks any reports on the use of genetic knockdown, knockout, or CRISPR/Cas9 studies to confirm the molecular targets of this compound. CRISPR/Cas9 is a widely used technology for validating drug targets by assessing the effect of gene knockout on the cellular response to a compound. While this technology has been applied to validate targets for other therapeutic agents, its application in the context of this compound has not been documented.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No specific structure-activity relationship (SAR) studies focusing on analogues of this compound were found. SAR studies are essential for optimizing the potency and selectivity of lead compounds. Extensive SAR studies have been conducted on the broader class of 4(3H)-quinazolinones to improve their antibacterial or anticancer activities. These studies have explored modifications at various positions of the quinazolinone core. However, a dedicated SAR investigation for analogues of this compound has not been reported.

Identification of Key Pharmacophores and Critical Structural Features

The biological activity of this compound is intrinsically linked to its core structure, the quinazoline ring system. This bicyclic aromatic scaffold, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a crucial pharmacophore, providing a rigid framework for interaction with various biological targets. nih.gov

Key structural features that are critical for the biological activity of quinazoline derivatives include:

The Quinazoline Core: This planar, aromatic system is essential for establishing foundational interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules.

The Acetate (B1210297) Moiety at Position 4: The ester group at this position is a key feature, influencing the compound's polarity, solubility, and potential for hydrolysis by esterases in a biological system. The carbonyl oxygen and the methyl group can participate in hydrogen bonding and hydrophobic interactions, respectively.

Substitution Patterns: The biological activity of the quinazoline scaffold can be significantly modulated by the presence, nature, and position of various substituents on both the benzene and pyrimidine rings.

Exploration of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of this compound and its analogs can be finely tuned by introducing different substituents at various positions of the quinazoline ring. Structure-activity relationship (SAR) studies on a wide range of quinazoline derivatives have provided valuable insights into these effects.

Substitutions at Position 2: Modifications at this position can significantly impact biological activity. For instance, the introduction of aryl or substituted aryl groups can enhance anticancer and antibacterial activities. nih.govmdpi.com The nature of the substituent, whether electron-donating or electron-withdrawing, can influence the electronic distribution of the entire ring system and thereby affect target binding affinity.

Substitutions at the Benzene Ring (Positions 5, 6, 7, and 8): Alterations in this region can modulate the pharmacokinetic properties and target selectivity. For example, the introduction of small lipophilic groups or hydrogen bond donors/acceptors can lead to enhanced potency. biorxiv.org Studies on tankyrase inhibitors have shown that larger substituents at the C-8 position can engage in new interactions, improving both affinity and selectivity. biorxiv.org

The following table summarizes the general effects of substituents on the biological activity of quinazoline derivatives, which can be extrapolated to understand the potential modifications of this compound.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

|---|---|---|

| 2 | Aryl, Heteroaryl | Often enhances anticancer and antimicrobial activities. |

| 3 | Aryl, Alkyl | Can modulate potency and selectivity; often crucial for interaction with the target protein. |

| 6, 8 | Halogens, Nitro, Amino | Can significantly influence potency and pharmacokinetic properties. |

| 7 | Alkoxy, Substituted amino | Important for modulating selectivity and physicochemical properties. |

Pre-clinical Pharmacokinetic and Metabolic Studies (In Vitro and Animal Models)

The journey of a potential drug candidate from the laboratory to the clinic is heavily reliant on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for this compound is limited, insights can be drawn from studies on structurally related quinazoline derivatives and in-silico predictions.

In Vitro Metabolic Stability and CYP450 Enzyme Induction/Inhibition

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are commonly employed to assess this parameter. For quinazoline derivatives, metabolic stability can vary significantly based on their substitution patterns. researchgate.net

Studies on a range of quinazolin-4-one derivatives have shown that some analogs exhibit high resistance to metabolism in human liver microsomes, with metabolic stability percentages greater than 97%. researchgate.net However, the presence of certain functional groups can render the molecule more susceptible to enzymatic degradation. The ester moiety in this compound could be a potential site for hydrolysis by carboxylesterases. nih.gov

The cytochrome P450 (CYP450) enzyme system is a major player in the metabolism of xenobiotics. nih.gov Investigations into the interaction of various quinazoline-4-ones with CYP450 enzymes have revealed that some derivatives can act as inhibitors of specific isoforms, such as CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.netresearchgate.net The potential for this compound to inhibit or induce CYP450 enzymes would need to be experimentally determined to predict the likelihood of drug-drug interactions.

Metabolite Identification and Biotransformation Pathways in Non-Human Systems

Identifying the metabolites of a drug candidate is crucial for understanding its clearance mechanisms and assessing the potential for the formation of active or toxic byproducts. For quinazoline derivatives, common metabolic transformations include oxidation, hydroxylation, and demethylation, primarily mediated by CYP450 enzymes. nih.gov

In the case of this compound, potential biotransformation pathways in non-human systems such as rat liver microsomes could involve:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterases, leading to the formation of the corresponding carboxylic acid, Quinazoline-4-acetic acid. This is often a major metabolic pathway for ester-containing drugs. nih.gov

Hydroxylation: The aromatic quinazoline ring can undergo hydroxylation at various positions, a common phase I metabolic reaction catalyzed by CYP450 enzymes. nih.gov

Oxidation: The methyl group of the acetate moiety could be a site for oxidative metabolism.

The following table outlines the potential metabolites of this compound based on common biotransformation pathways observed for related compounds.

| Potential Metabolite | Biotransformation Pathway | Enzymes Involved (Predicted) |

|---|---|---|

| Quinazoline-4-acetic acid | Ester Hydrolysis | Carboxylesterases |

| Hydroxylated this compound | Aromatic Hydroxylation | CYP450 enzymes (e.g., CYP3A4, CYP2C9) |

| Oxidized metabolites | Oxidation of the acetate side chain | CYP450 enzymes |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Key parameters that would be investigated in an ADME study in rats would include:

Absorption: The extent and rate of absorption after oral administration.

Distribution: The tissue distribution of the parent compound and its major metabolites.

Metabolism: The in vivo metabolic profile, confirming the biotransformation pathways identified in vitro.

Excretion: The primary routes of elimination of the drug and its metabolites (e.g., urine, feces).

Studies on other quinazoline derivatives have demonstrated oral bioavailability in animal models, suggesting that the quinazoline scaffold is a viable starting point for the development of orally active drugs. nih.gov

In Vivo Mechanistic Probing in Animal Models of Disease (focused on molecular and cellular mechanisms, not clinical efficacy)

To understand how this compound exerts its biological effects at a molecular and cellular level in a living organism, in vivo studies in relevant animal models of disease are crucial. While clinical efficacy is the ultimate goal, these mechanistic studies provide foundational knowledge about the compound's mode of action.

For instance, if this compound is being investigated as an anti-inflammatory agent, an animal model of inflammation, such as carrageenan-induced paw edema in rats, could be employed. jneonatalsurg.com In such a model, the investigation would focus on:

Target Engagement: Assessing whether the compound interacts with its intended molecular target (e.g., a specific enzyme or receptor) in the inflamed tissue.

Modulation of Signaling Pathways: Analyzing the effect of the compound on key inflammatory signaling pathways, such as the NF-κB or MAPK pathways. This could involve measuring the phosphorylation status of key proteins or the expression of downstream target genes.

Cytokine and Chemokine Profiling: Measuring the levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in the affected tissue or in circulation to understand the compound's impact on the inflammatory milieu.

Similarly, if the compound is being explored for its anticancer properties, a tumor xenograft model in mice could be utilized. Mechanistic probing in this context would involve:

Analysis of Tumor Microenvironment: Investigating the effects on angiogenesis, immune cell infiltration, and extracellular matrix remodeling within the tumor.

Cell Cycle and Apoptosis Markers: Examining tumor tissue for changes in the expression of proteins that regulate the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

These in vivo mechanistic studies are vital for validating the in vitro findings and providing a more complete picture of the compound's pharmacological action, guiding its further development as a potential therapeutic agent. jneonatalsurg.com

Assessment of Target Engagement and Downstream Pathway Modulation in Animal Tissues

Currently, there is a lack of specific published research detailing the assessment of target engagement for this compound in animal tissues. Scientific investigations into quinazoline derivatives often focus on their interaction with specific molecular targets, such as protein kinases. nih.govacs.org For instance, various 4-anilinoquinazoline (B1210976) derivatives have been identified as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govacs.org These studies typically involve cellular assays and, in some cases, animal models to confirm target engagement and elucidate the downstream effects. However, such detailed analyses for this compound are not presently available in the reviewed literature.

Molecular Biomarker Analysis in Pre-clinical Models

Similarly, specific molecular biomarker analysis for this compound in pre-clinical models has not been reported in the available scientific literature. Biomarker studies are crucial in drug development to monitor the biological effects of a compound and to predict its efficacy. For other quinazoline-based compounds, particularly those developed as anticancer agents, biomarker analysis in pre-clinical and clinical settings is a key area of investigation. mdpi.com These studies might involve assessing the phosphorylation status of target proteins or measuring the expression levels of downstream genes. Without specific studies on this compound, it is not possible to provide data on relevant molecular biomarkers.

Computational Chemistry and Molecular Modeling of Methyl Quinazoline 4 Acetate

Conformational Analysis and Energy Landscapes of Methyl Quinazoline-4-acetate

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. This compound, with its rotatable bonds in the acetate (B1210297) side chain, can exist in multiple conformations. Computational methods are employed to identify the most stable, low-energy conformations and to map the energy landscape associated with its rotational freedom.

Studies on similar quinazolinone derivatives have shown that the orientation of substituents relative to the core ring system is crucial. For instance, analysis of some 2,6-disubstituted quinazolin-4-one derivatives has revealed the existence of alternative conformations in a single crystal structure, indicating significant rotational freedom. nih.gov The interplay between steric hindrance and electronic effects governs the preferred spatial arrangement of the molecular fragments. nih.gov

For this compound, the key dihedral angle is between the quinazoline (B50416) ring and the acetate group. By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the energy barriers between different conformations and identifies the global and local energy minima, which represent the most probable shapes of the molecule.

Table 1: Hypothetical Low-Energy Conformers of this compound This table illustrates potential results from a conformational analysis, showing the relative energies of the most stable conformers.

| Conformers | Dihedral Angle (N1-C4-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 75.2 |

| 2 | -65.2° | 1.25 | 15.5 |

| 3 | 68.9° | 1.30 | 9.3 |

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are crucial for predicting reactivity, understanding spectroscopic data, and deriving parameters for more complex simulations.

For quinazoline derivatives, DFT has been successfully used to correlate calculated electronic descriptors with experimental properties like pKa. researchgate.net Calculations such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly insightful. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Other calculated properties include the molecular electrostatic potential (MESP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. frontiersin.org Atomic charges can also be calculated to understand the electronic distribution across the molecule. researchgate.net

Table 2: Predicted Quantum Mechanical Properties of this compound This table presents hypothetical data from QM calculations, detailing key electronic and structural parameters.

| Property | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity |

| MESP Minimum | -45 kcal/mol | Located near the quinazoline N1 and carbonyl oxygen |

| MESP Maximum | +20 kcal/mol | Located on the hydrogens of the methyl group |

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, and its derivatives have been shown to inhibit a wide range of biological targets, particularly protein kinases. researchgate.net Docking studies on various quinazoline analogues have identified key interactions with targets such as the Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and DNA gyrase. nih.govasianpubs.orgnih.gov These studies reveal that binding is often stabilized by a combination of hydrogen bonds with key amino acid residues in the active site and hydrophobic interactions with nonpolar residues. benthamdirect.comnih.gov

For this compound, docking studies would involve screening it against a panel of known quinazoline targets. The results would be evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol), and an analysis of the binding pose to identify crucial intermolecular interactions.

Table 3: Hypothetical Molecular Docking Results for this compound This table illustrates potential outcomes of docking this compound against various cancer-related protein targets.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR (1M17) | -8.5 | Met769, Thr830 | Hydrogen Bond, Hydrophobic |